Cas no 2228600-83-5 (5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine)

5-2-(Dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine is a fluorinated imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dimethylamino group and a fluorine substituent on the phenyl ring, which may enhance binding affinity and metabolic stability in bioactive compounds. The imidazole core offers versatility as a pharmacophore, often contributing to interactions with biological targets. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors or antimicrobials. Its well-defined chemical properties and synthetic accessibility make it a valuable building block for structure-activity relationship studies.
5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine structure
2228600-83-5 structure
Product Name:5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine
CAS No:2228600-83-5
MF:C11H13FN4
MW:220.246124982834
CID:6269262
PubChem ID:165735794
Update Time:2025-08-04

5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine
    • 5-[2-(dimethylamino)-4-fluorophenyl]-1H-imidazol-2-amine
    • EN300-1733952
    • 2228600-83-5
    • Inchi: 1S/C11H13FN4/c1-16(2)10-5-7(12)3-4-8(10)9-6-14-11(13)15-9/h3-6H,1-2H3,(H3,13,14,15)
    • InChI Key: KPGXRYMJZVPCFS-UHFFFAOYSA-N
    • SMILES: CN(C)C1=C(C=CC(=C1)F)C2=CN=C(N2)N

Computed Properties

  • Exact Mass: 220.11242459g/mol
  • Monoisotopic Mass: 220.11242459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57.9Ų

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Additional information on 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine

5-2-(Dimethylamino)-4-Fluorophenyl-1H-Imidazol-2-Amine: A Promising Compound in Medicinal Chemistry

5-2-(Dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine (CAS No. 2228600-83-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties. The presence of a dimethylamino group and a fluorine atom in its structure further enhances its pharmacological profile, making it a promising candidate for various therapeutic uses.

The chemical structure of 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine is characterized by a central imidazole ring, which is substituted with a 4-fluorophenyl group at the 5-position and a dimethylamino group at the 2-position. The fluorine atom introduces additional lipophilicity and metabolic stability, while the dimethylamino group confers basicity and enhances solubility. These structural features collectively contribute to the compound's favorable pharmacokinetic properties and biological activity.

Recent studies have explored the potential of 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine effectively protected neuronal cells from ischemic injury by inhibiting apoptosis and promoting neurogenesis.

In addition to its neuroprotective properties, 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine has also shown promise in the treatment of inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have indicated that this compound possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. A recent study in the Inflammation Research Journal reported that 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine significantly reduced inflammation in animal models of arthritis, suggesting its potential as a novel anti-inflammatory agent.

The pharmacokinetic profile of 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine has also been extensively studied. In vitro and in vivo experiments have demonstrated that this compound exhibits good oral bioavailability, favorable distribution to target tissues, and a reasonable half-life. These properties make it an attractive candidate for further development as a therapeutic agent. Additionally, preliminary safety studies have shown that 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthesis of 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine involves several steps, including the formation of the imidazole ring and subsequent functionalization with the desired substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the condensation of 4-fluoroaniline with dimethylformamide dimethylacetal to form an intermediate, which is then cyclized to produce the final product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.

In conclusion, 5-2-(dimethylamino)-4-fluorophenyl-1H-imidazol-2-amine (CAS No. 2228600-83-5) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its favorable pharmacological properties, including neuroprotective and anti-inflammatory effects. Ongoing research continues to explore its full potential as a novel therapeutic agent, with promising results from both preclinical studies and early-stage clinical trials. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of new treatments for various diseases.

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